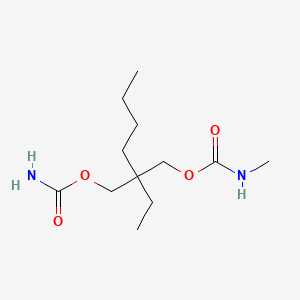
2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of both carbamate and methylcarbamate functional groups attached to a 2-butyl-2-ethyl-1,3-propanediol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate typically involves the reaction of 2-Butyl-2-ethyl-1,3-propanediol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
2-Butyl-2-ethyl-1,3-propanediol+Methyl isocyanate→2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst presence, are carefully controlled to maximize the production rate and purity of the compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl groups on the 2-Butyl-2-ethyl-1,3-propanediol backbone.
Reduction: Reduction reactions may target the carbamate or methylcarbamate groups, leading to the formation of corresponding amines.
Substitution: The compound can participate in substitution reactions, where the carbamate or methylcarbamate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted carbamates.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of polyesters and polyurethanes.
- Acts as a precursor in the preparation of various organic compounds.
Biology:
- Investigated for its potential use as a pharmaceutical intermediate.
- Studied for its biological activity and potential therapeutic applications.
Medicine:
- Explored for its potential use in drug formulation and delivery systems.
- Evaluated for its pharmacological properties and efficacy in treating certain conditions.
Industry:
- Utilized in the production of coatings, adhesives, and sealants.
- Employed in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate and methylcarbamate groups can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic or industrial benefits.
類似化合物との比較
2-Butyl-2-ethyl-1,3-propanediol: Shares the same backbone but lacks the carbamate and methylcarbamate groups.
2-Butyl-2-ethyl-1,3-propanediol carbamate: Contains only the carbamate group.
2-Butyl-2-ethyl-1,3-propanediol methylcarbamate: Contains only the methylcarbamate group.
Uniqueness: 2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate is unique due to the presence of both carbamate and methylcarbamate groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds with only one of these functional groups.
特性
CAS番号 |
25385-23-3 |
|---|---|
分子式 |
C12H24N2O4 |
分子量 |
260.33 g/mol |
IUPAC名 |
[2-(carbamoyloxymethyl)-2-ethylhexyl] N-methylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-4-6-7-12(5-2,8-17-10(13)15)9-18-11(16)14-3/h4-9H2,1-3H3,(H2,13,15)(H,14,16) |
InChIキー |
ATHNPVQWHCXXBZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)(COC(=O)N)COC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


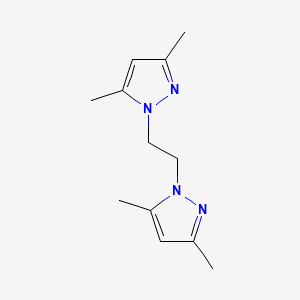
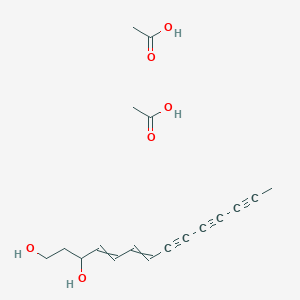
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)

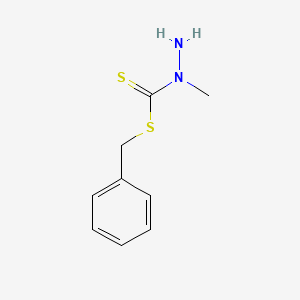
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)

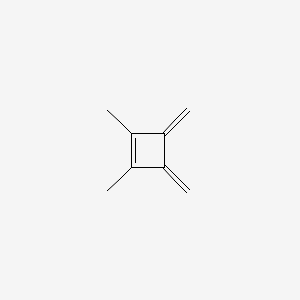
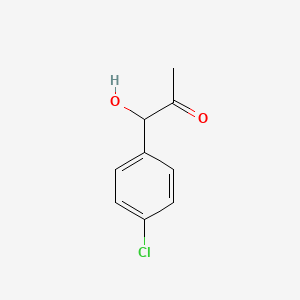
![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)

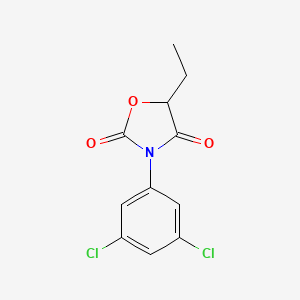
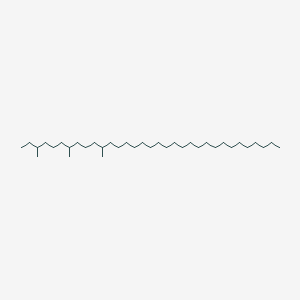
![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)
